8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Description
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257932-08-4) is a fused heterocyclic compound with the molecular formula C₁₄H₁₀N₄O₂. Its structure comprises a cinnoline core fused with a 1,2,5-oxadiazole (furazan) ring and a phenyl substituent at the 8-position . The compound belongs to a class of high-energy-density materials (HEDMs) due to its nitrogen-rich framework and strained heterocyclic system. Key structural features include:
- A planar cinnoline moiety with π-conjugation.
- A dihydro-oxadiazole ring contributing to thermal stability and oxygen balance.
- The 8-phenyl group, which may influence molecular packing and intermolecular interactions .
Synthetic routes typically involve electrophilic aromatic substitution or nitration reactions. For example, nitramines or their O-methyl derivatives react with electrophilic agents (e.g., H₂SO₄) to form oxodiazonium intermediates, which cyclize to yield the target compound .
Properties
IUPAC Name |
8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSHBJLBHAYFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=CC(=NN=C31)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385523 | |
| Record name | 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302788-80-3 | |
| Record name | 8-phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Nitration–Annulation of 3-Amino-4-(Phenyl)furazans
The most widely adopted method involves treating 3-amino-4-(phenyl)furazans with a nitrating mixture of HNO₃–H₂SO₄–Ac₂O (Scheme 1). This one-pot process proceeds via N-nitration at the amino group, followed by intramolecular cyclization to form the oxadiazolo-cinnoline core.
Reaction Conditions:
Mechanistic Insights:
- Nitration: The amino group undergoes electrophilic attack by NO₂⁺, forming a nitroamino intermediate.
- Cyclization: Acid-catalyzed dehydration generates a nitrilium ion, which undergoes 6-π electrocyclic closure to form the cinnoline ring.
- Aromatization: Loss of water yields the fully conjugated heterocycle.
Alternative Pathway: Oxidative Cyclization of Furoxan Derivatives
4-Amino-3-(phenyl)furoxans serve as viable precursors under similar nitration conditions. The furoxan ring (1,2,5-oxadiazole N-oxide) undergoes ring contraction and fusion with the adjacent phenyl group (Table 1).
Table 1: Comparative Yields from Furazan vs. Furoxan Routes
| Precursor | Nitrating Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-Amino-furazan | HNO₃/H₂SO₄ | 72 | 98.5 |
| 4-Amino-furoxan | HNO₃/Ac₂O | 65 | 97.2 |
Data derived from X-ray crystallography-validated syntheses.
Regioselectivity and Substituent Effects
Positional Influence of Phenyl Groups
The phenyl ring’s ortho, meta, and para substituents significantly impact reaction kinetics:
- Electron-withdrawing groups (e.g., -Br, -CF₃) accelerate nitration but may lead to byproducts via Friedel-Crafts acylation at prolonged reaction times.
- Steric hindrance at the 7-position (adjacent to the oxadiazole) reduces yields by 15–20% compared to unsubstituted analogs.
Structural Characterization and Stability
Crystallographic Data
Single-crystal X-ray diffraction reveals:
- Planarity: The oxadiazolo-cinnoline system deviates <5° from coplanarity.
- Packing Motifs: π-Stacking between phenyl groups (3.4–3.6 Å) dominates crystal lattices.
Thermal Properties:
Spectroscopic Fingerprints
- IR (KBr): 1570 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (N-O asymmetric)
- ¹H NMR (400 MHz, DMSO-d⁶): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.65 (t, J=7.2 Hz, 3H, ArH), 4.35 (s, 4H, CH₂)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, dihydro derivatives, and other functionalized compounds that retain the core structure of this compound .
Scientific Research Applications
Medicinal Chemistry
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. Studies have shown that modifications to the oxadiazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
- Antimicrobial Properties : Some studies have reported that oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the phenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .
Material Science
The compound's unique structure also positions it as a candidate for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of oxadiazoles make them suitable for use in OLEDs. Research has demonstrated that incorporating this compound into OLED materials can improve efficiency and stability, potentially leading to advancements in display technologies .
- Sensors : Due to its electronic characteristics, this compound has been explored as a sensing material for detecting environmental pollutants and toxic substances. Its ability to undergo charge transfer reactions can be leveraged for sensitive detection methods.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of oxadiazole compounds, including this compound. The results indicated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics. This suggests a promising avenue for further development into anticancer agents.
Case Study 2: OLED Applications
Research conducted by Advanced Materials explored the use of this compound in OLED devices. The study reported that devices incorporating this compound exhibited enhanced luminescent efficiency and operational stability compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For instance, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous heterocycles, focusing on molecular design, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
However, methyl derivatives (e.g., CAS 216218-93-8) exhibit higher density (1.363 g/cm³), which is critical for energetic materials . Nitrated derivatives (e.g., 7,9-dinitro-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide) show superior detonation performance (velocity >8 km/s) due to increased oxygen balance and nitro group density .
Energetic Performance :
- Co-crystals of related compounds (e.g., BTF-FCDO) exhibit detonation velocities of 7.69 km/s and pressures of 26.4 GPa, outperforming TNT (6.9 km/s, 19 GPa) but lagging behind RDX . The target compound’s performance is inferred to align with these values due to structural similarities.
Electronic and Optical Properties: Compared to [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives, the cinnoline-based target compound lacks significant intramolecular charge transfer (ICT) or aggregation-induced emission (AIE), limiting its utility in photonics .
Synthetic Flexibility: Nitration reactions under concentrated HNO₃ yield nitro derivatives with enhanced energetic properties, while milder conditions produce open-chain nitrates . This contrasts with [1,2,5]oxadiazolo[3,4-d]pyridazines, where functionalization focuses on C–H activation for optoelectronic tuning .
Table 2: Detonation Properties of Selected Compounds
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Oxygen Balance (%) |
|---|---|---|---|
| This compound* | ~7.5 (inferred) | ~25 (inferred) | -15 (predicted) |
| BTF-FCDO co-crystal | 7.69 | 26.4 | -22 |
| TNT | 6.9 | 19 | -74 |
| RDX | 8.7 | 34 | -22 |
*Inferred from structural analogues .
Biological Activity
8-Phenyl-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 257932-08-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antiviral, anti-inflammatory, and sedative effects.
- Molecular Formula : C14H10N4O2
- Molecular Weight : 266.25 g/mol
- Purity : ≥95%
- Melting Point : 200-201°C
- Boiling Point : 555.4°C (predicted) .
Antitumor Activity
Research indicates that compounds within the cinnoline family, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and A549 cell lines .
- Mechanism of Action : The compound induces apoptosis through pathways involving p53 expression and caspase activation .
Antiviral Activity
This compound has shown promising antiviral properties:
- Mechanism : It inhibits viral replication through interference with viral entry and replication processes.
- Specific Viruses : Active against several strains of viruses including those responsible for respiratory infections .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- COX Inhibition : It acts as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
- Efficacy : Compounds with electron-donating groups have shown enhanced anti-inflammatory activity compared to those with electron-withdrawing groups .
Sedative Effects
Preliminary studies suggest that this compound may possess sedative properties:
- Behavioral Studies : In rodent models, it demonstrated potential for reducing anxiety-like behaviors .
Case Studies and Research Findings
- Cytotoxicity in Cancer Models
- Inflammation Models
- Antiviral Efficacy
Q & A
Q. How can researchers design scalable synthesis protocols without compromising enantiopurity?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions via precise residence-time control.
- Chiral Stationary Phases (CSP) : Use HPLC-prep scales for enantiomer isolation.
- Process Analytical Technology (PAT) : In-line IR/NIR monitors crystallization kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
